Cas no 2138215-00-4 (Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate)
![Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate structure](https://ja.kuujia.com/scimg/cas/2138215-00-4x500.png)
Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate
- Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate
-
- インチ: 1S/C7H11F3N2O3/c1-15-6(14)2-5(13)12-3-4(11)7(8,9)10/h4H,2-3,11H2,1H3,(H,12,13)
- InChIKey: URZSOGZFBZXUQK-UHFFFAOYSA-N
- ほほえんだ: FC(C(CNC(CC(=O)OC)=O)N)(F)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 242
- トポロジー分子極性表面積: 81.4
- 疎水性パラメータ計算基準値(XlogP): -0.2
Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-694745-0.25g |
methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate |
2138215-00-4 | 95.0% | 0.25g |
$906.0 | 2025-03-12 | |
Enamine | EN300-694745-1.0g |
methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate |
2138215-00-4 | 95.0% | 1.0g |
$986.0 | 2025-03-12 | |
Enamine | EN300-694745-10.0g |
methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate |
2138215-00-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-12 | |
Enamine | EN300-694745-2.5g |
methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate |
2138215-00-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-12 | |
Enamine | EN300-694745-5.0g |
methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate |
2138215-00-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-12 | |
Enamine | EN300-694745-0.1g |
methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate |
2138215-00-4 | 95.0% | 0.1g |
$867.0 | 2025-03-12 | |
Enamine | EN300-694745-0.5g |
methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate |
2138215-00-4 | 95.0% | 0.5g |
$946.0 | 2025-03-12 | |
Enamine | EN300-694745-0.05g |
methyl 2-[(2-amino-3,3,3-trifluoropropyl)carbamoyl]acetate |
2138215-00-4 | 95.0% | 0.05g |
$827.0 | 2025-03-12 |
Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate 関連文献
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
Related Articles
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoateに関する追加情報
Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate (CAS No. 2138215-00-4): A Comprehensive Overview
Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate, identified by its CAS number 2138215-00-4, is a compound of significant interest in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a valuable subject for further investigation and development.
The molecular structure of Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate is characterized by its unique functional groups, which include an amino group attached to a trifluoropropyl moiety and another amino group linked to a carboxylic acid derivative. This structural configuration contributes to its potential interactions with biological targets, thereby making it a candidate for various therapeutic applications.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with inflammation and immune response. Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate has been studied for its potential role in these pathways due to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in the treatment of chronic inflammatory diseases.
One of the key aspects of Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate is its structural similarity to known bioactive molecules. This similarity allows researchers to leverage existing knowledge and frameworks when designing experiments and interpreting results. Additionally, the presence of fluorine atoms in the trifluoropropyl group enhances the compound's metabolic stability and bioavailability, which are crucial factors in drug development.
Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate. Molecular docking studies have shown that this compound can bind effectively to target proteins involved in inflammation and immune response. These findings provide a strong foundation for further experimental validation and optimization.
The synthesis of Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to produce this compound in sufficient quantities for both preclinical studies and industrial applications. The synthetic route also highlights the compound's versatility as a building block for more complex molecules.
As research continues to uncover new therapeutic targets and mechanisms, Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate is poised to play a significant role in the development of novel treatments. Its unique structural features and promising biological activities make it an attractive candidate for further exploration in both academic and industrial settings.
The future prospects for Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate are bright, with ongoing studies focusing on its pharmacokinetic properties, potential side effects, and optimal dosing regimens. Collaborative efforts between researchers and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients worldwide.
2138215-00-4 (Methyl 3-[(2-amino-3,3,3-trifluoropropyl)amino]-3-oxopropanoate) 関連製品
- 1797966-57-4(methyl N-4-({1-(2-fluorobenzoyl)piperidin-4-ylmethyl}sulfamoyl)phenylcarbamate)
- 2034313-97-6(N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide)
- 1396872-74-4(2-cyclopropaneamido-N-3-(difluoromethoxy)phenyl-1,3-oxazole-4-carboxamide)
- 548779-60-8(N,N'-1,4-Phenylenebis2,5-dichlorobenzamide)
- 2228827-67-4(1-(1,4-dimethyl-1H-pyrazol-3-yl)-2,2-dimethylcyclopropan-1-amine)
- 1788559-98-7(N-[2-(3-Chlorophenyl)-2-methoxypropyl]-4-(1-methylethoxy)benzamide)
- 1198163-61-9(Carbamic acid, N-(3-cyano-3-methylbutyl)-, 1,1-dimethylethyl ester)
- 199586-71-5(7-Methoxy-2,2-dimethyl-chroman-4-ylamine hydrochloride)
- 2229403-80-7(1-(1-phenyl-1H-1,2,3-triazol-4-yl)methylcyclopropane-1-carboxylic acid)
- 2138386-46-4(INDEX NAME NOT YET ASSIGNED)




